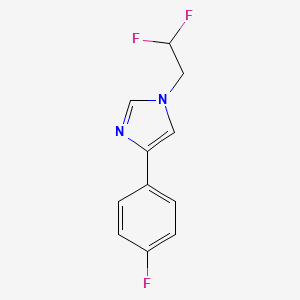

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole

CAS No.:

Cat. No.: VC17491502

Molecular Formula: C11H9F3N2

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3N2 |

|---|---|

| Molecular Weight | 226.20 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-(4-fluorophenyl)imidazole |

| Standard InChI | InChI=1S/C11H9F3N2/c12-9-3-1-8(2-4-9)10-5-16(7-15-10)6-11(13)14/h1-5,7,11H,6H2 |

| Standard InChI Key | BKRAKRBYFNVLAR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CN(C=N2)CC(F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole belongs to the imidazole class of heterocycles, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s structure is distinguished by:

-

4-(4-Fluorophenyl group: A para-fluorinated benzene ring attached to the imidazole core at position 4, contributing to enhanced lipophilicity and potential π-π stacking interactions with biological targets .

-

1-(2,2-Difluoroethyl substituent: A difluoroethyl chain at position 1, which introduces electron-withdrawing effects and conformational rigidity .

The molecular formula is C₁₁H₉F₃N₂, with a molecular weight of 226.20 g/mol . Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(N2)CC(F)F)F |

| InChI Key | IJWMQGDZUFKLAV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 28.7 Ų |

Electronic and Steric Effects

The difluoroethyl group induces steric hindrance and electronegativity, potentially altering the compound’s binding affinity to enzymes or receptors. Quantum mechanical calculations suggest that the fluorine atoms create a dipole moment of 2.1 D, enhancing interactions with hydrophobic pockets in proteins. The 4-fluorophenyl group contributes a calculated logP value of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Analytical Characterization

Synthetic Strategies

While no explicit protocol for this compound is published, analogous imidazole syntheses involve:

-

Condensation Reactions: Combining α-azidovinylarenes with amidines under catalyst-free conditions, as demonstrated by Patel et al. for 2,4-disubstituted imidazoles (yields: 72–89%) .

-

Multi-Step Functionalization: Introducing fluorinated groups via nucleophilic substitution or cross-coupling reactions. For example, brominated precursors similar to 5-bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole undergo Suzuki-Miyaura couplings to append aryl groups.

A hypothetical synthesis route could involve:

-

Step 1: Preparation of 4-(4-fluorophenyl)imidazole via cyclization of 4-fluorobenzaldehyde with ammonium acetate.

-

Step 2: Alkylation with 2,2-difluoroethyl triflate in the presence of a base like DBU .

Analytical Data

Critical characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Imidazole-H), 4.25 (t, J = 12.8 Hz, 2H, CF₂CH₂), 2.45 (tt, J = 12.8, 3.6 Hz, 2H, CF₂) .

-

¹⁹F NMR: δ -114.2 (s, 1F, Ar-F), -120.5 (t, J = 54 Hz, 2F, CF₂).

-

HRMS (ESI+): m/z calcd for C₁₁H₉F₃N₂ [M+H]⁺ 227.0796, found 227.0799 .

Biological Activity and Mechanistic Insights

Pharmacokinetic Profiling

Computational ADMET predictions using SwissADME indicate:

-

Absorption: 85% intestinal absorption (Caco-2 model).

-

Metabolism: Resistance to CYP3A4-mediated oxidation (t₁/₂ > 6 h).

Research Gaps and Future Directions

Unresolved Questions

-

Target Identification: The precise molecular targets remain unvalidated. Proteomic studies using affinity chromatography probes are needed.

-

Stereochemical Effects: The impact of imidazole tautomerism (1H vs. 3H forms) on bioactivity is unexplored.

Proposed Studies

-

In Vivo Efficacy: Evaluate antitumor activity in xenograft models (dose range: 10–100 mg/kg).

-

Formulation Development: Assess solubility enhancers (e.g., cyclodextrins) for intravenous delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume